molecular formula C19H17BrN4 B3843376 4-bromobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone

4-bromobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone

Cat. No. B3843376
M. Wt: 381.3 g/mol
InChI Key: OOPCGTPTYBJQBN-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BBP and is a yellow crystalline powder with a molecular weight of 391.3 g/mol.

Mechanism of Action

The mechanism of action of BBP is not fully understood. However, studies have suggested that BBP may inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells.
Biochemical and Physiological Effects:
BBP has been found to have a number of biochemical and physiological effects. Studies have shown that BBP can induce apoptosis (programmed cell death) in cancer cells. BBP has also been found to inhibit the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BBP in lab experiments is its low toxicity. BBP has been found to have low toxicity in both in vitro and in vivo studies. This makes it an ideal candidate for use in lab experiments. However, one of the limitations of using BBP is its solubility. BBP is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions that could be explored in the study of BBP. One area of research could be the development of more efficient synthesis methods for BBP. Another area of research could be the study of BBP's potential as an anti-inflammatory agent. Additionally, more research could be done to fully understand the mechanism of action of BBP and its potential applications in cancer research.

Scientific Research Applications

BBP has been studied extensively for its potential applications in various fields of science. One of the most promising applications of BBP is in the field of cancer research. Studies have shown that BBP has anti-cancer properties and can inhibit the growth of cancer cells. BBP has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4/c1-13-14(2)22-19(16-6-4-3-5-7-16)23-18(13)24-21-12-15-8-10-17(20)11-9-15/h3-12H,1-2H3,(H,22,23,24)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPCGTPTYBJQBN-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NN=CC2=CC=C(C=C2)Br)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N/N=C/C2=CC=C(C=C2)Br)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5,6-dimethyl-2-phenylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone
Reactant of Route 2
Reactant of Route 2
4-bromobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone
Reactant of Route 3
4-bromobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone
Reactant of Route 4
Reactant of Route 4
4-bromobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone
Reactant of Route 5
4-bromobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone
Reactant of Route 6
4-bromobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone

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